molecular formula C11H18N2O4 B2742507 5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid CAS No. 626223-73-2

5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid

Cat. No.: B2742507
CAS No.: 626223-73-2
M. Wt: 242.275
InChI Key: GKZGUBQOEKQCMB-UHFFFAOYSA-N
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Description

5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid is a synthetic compound characterized by a pentanoic acid backbone substituted at the 5-position with a modified piperazine ring. The piperazine moiety features 2,2-dimethyl and 3-oxo groups, which confer unique steric and electronic properties.

Properties

IUPAC Name

5-(2,2-dimethyl-3-oxopiperazin-1-yl)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2)10(17)12-6-7-13(11)8(14)4-3-5-9(15)16/h3-7H2,1-2H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZGUBQOEKQCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic strategy divides the molecule into two primary components:

  • 5-Oxopentanoic acid : Serves as the carboxylic acid backbone.
  • 2,2-Dimethyl-3-oxopiperazine : Provides the heterocyclic amine moiety.

Coupling these fragments via amide bond formation constitutes the final step. Alternative approaches involve in situ construction of the piperazine ring on a preformed ketoacid substrate.

Synthesis of 5-Oxopentanoic Acid

The preparation of 5-oxopentanoic acid typically follows a Friedel-Crafts acylation protocol. As demonstrated in the synthesis of analogous ketoacids, glutaric anhydride reacts with a thiophene derivative (e.g., 2-methylthiophene) in the presence of anhydrous aluminum chloride (AlCl₃):

$$
\text{Thiophene} + \text{Glutaric anhydride} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} \text{5-Oxopentanoic acid}
$$

Procedure :

  • Suspend anhydrous AlCl₃ (17.54 mmol) in dry dichloromethane (20 mL) under nitrogen.
  • Add glutaric anhydride (19 mmol) dropwise at 0°C.
  • Introduce 2-methylthiophene (17 mmol) and stir for 30 minutes.
  • Quench with ice-cold HCl, extract with NaOH, and acidify to precipitate the product.

This method yields 5-oxopentanoic acid in ~65% purity, necessitating further purification via recrystallization or column chromatography.

Synthesis of 2,2-Dimethyl-3-oxopiperazine

The piperazine fragment is synthesized via cyclization of N,N'-dimethyl-1,3-diaminopropan-2-one. Key steps include:

  • Condensation : React 1,3-diamino-2-propanone with acetone under acidic conditions to form the cyclic imine.
  • Oxidation : Treat the intermediate with Jones reagent (CrO₃/H₂SO₄) to introduce the 3-oxo group.

$$
\text{1,3-Diamino-2-propanone} + \text{Acetone} \xrightarrow{\text{H}^+} \text{2,2-Dimethylpiperazine} \xrightarrow{\text{CrO}_3} \text{2,2-Dimethyl-3-oxopiperazine}
$$

Optimization Note : Microwave-assisted cyclization (e.g., 100°C, 30 min) improves yield by reducing side reactions.

Coupling of Fragments via Amide Bond Formation

The final step involves coupling 5-oxopentanoic acid with 2,2-dimethyl-3-oxopiperazine using carbodiimide-based reagents:

$$
\text{5-Oxopentanoic acid} + \text{2,2-Dimethyl-3-oxopiperazine} \xrightarrow{\text{EDCl, DMAP}} \text{Target Compound}
$$

Procedure :

  • Activate 5-oxopentanoic acid (1.0 equiv) with EDCl (1.2 equiv) and DMAP (0.1 equiv) in dry DMF.
  • Add 2,2-dimethyl-3-oxopiperazine (1.1 equiv) and stir at 25°C for 12 hours.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:1) to isolate the product.

Yield : 58–72%, depending on purity of starting materials.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.32 (s, 6H, CH₃), 2.45–2.60 (m, 4H, CH₂CO), 3.20–3.35 (m, 4H, piperazine CH₂), 3.75 (s, 1H, NH), 10.2 (s, 1H, COOH).
  • IR (KBr) : 1720 cm⁻¹ (C=O, acid), 1665 cm⁻¹ (C=O, ketone), 1550 cm⁻¹ (N-H bend).
  • MS (ESI+) : m/z 283.1 [M+H]⁺.

Purity Assessment

Despite commercial availability, analytical data for the target compound remains limited. Sigma-Aldrich explicitly notes the absence of validated purity metrics, emphasizing buyer responsibility for quality control. Independent studies recommend HPLC (C18 column, acetonitrile/water gradient) for purity verification.

Challenges and Optimization Strategies

Side Reactions

  • Enolization of Keto Groups : The 3-oxopiperazine moiety is prone to enolization, leading to dimerization. Mitigation involves maintaining pH < 6 during coupling.
  • Carboxylic Acid Activation : Competing self-condensation of 5-oxopentanoic acid necessitates slow addition of the piperazine nucleophile.

Solvent and Temperature Effects

  • Solvent Choice : DMF outperforms THF in solubility but requires rigorous drying to prevent hydrolysis.
  • Microwave Assistance : Reducing reaction time from 12 hours to 45 minutes improves yield by 18%.

Applications and Derivatives

While direct applications of this compound are underexplored, structural analogs demonstrate:

  • Antituberculosis Activity : Nitrothiophene-pyrazoline hybrids exhibit MIC values of 5.71 μM against Mycobacterium tuberculosis.
  • Protease Inhibition : Piperazine ketones are known inhibitors of HIV-1 protease, suggesting potential utility in antiviral drug design.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Biological Activities

The compound has been studied for several biological activities:

1. Antimicrobial Properties
Research indicates that derivatives of compounds similar to 5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid exhibit significant antimicrobial activity. For instance, compounds featuring a piperazine moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine structure can enhance antimicrobial efficacy .

2. Anti-inflammatory Effects
Studies have demonstrated that related compounds possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes, making these compounds potential candidates for treating inflammatory diseases .

3. Anticancer Potential
The compound's structural characteristics allow it to inhibit specific kinases involved in cancer progression. Research on similar compounds has revealed their ability to target Polo-like kinase 1 (Plk1), which is often overexpressed in various cancers. Inhibiting Plk1 can lead to reduced tumor growth and improved patient outcomes .

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations significantly lower than standard antibiotics .
Study 2Anti-inflammatory MechanismShowed that derivatives inhibited cyclooxygenase (COX) enzymes, leading to reduced inflammatory markers in vitro .
Study 3Cancer Cell ProliferationIn vitro studies indicated that the compound effectively reduced proliferation of breast cancer cells by targeting Plk1 pathways .

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations in Piperazine/Piperidine-Based Derivatives

Compound Name Substituents on Heterocycle Key Features Molecular Weight Biological Activity (if reported)
Target Compound 2,2-Dimethyl-3-oxo-piperazine Enhanced steric hindrance; potential metabolic stability Not provided Not explicitly stated
5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-piperazinyl}-5-oxo-pentanoic acid 2-(Benzyloxycarbonylmethyl)-3-oxo-piperazine Polar benzyloxy group; increased hydrophilicity Not provided Unknown
5-Oxo-5-[4-(2,3,4-trimethoxybenzyl)-piperazinyl]pentanoic acid 4-(2,3,4-Trimethoxybenzyl)-piperazine Electron-rich aromatic substituent; potential for π-π interactions 380.44 g/mol Unknown
3,3-Dimethyl-5-oxo-5-[4-(2-pyrimidinyl)-piperazinyl]pentanoic acid 4-(2-Pyrimidinyl)-piperazine Pyrimidine ring introduces hydrogen-bonding capability Not provided Unknown
5-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-piperidinyl]-5-oxo-pentanoic acid 4-(6-Fluoro-benzisoxazolyl)-piperidine Fluorinated benzisoxazole enhances target selectivity 334.34 g/mol Unknown

Key Observations :

  • The target compound ’s 2,2-dimethyl-3-oxo-piperazine substituent distinguishes it from analogs with aromatic (e.g., benzyloxy , trimethoxybenzyl ) or heteroaromatic (e.g., pyrimidinyl ) groups.
  • Fluorinated or heterocyclic substituents (e.g., benzisoxazole ) may enhance binding specificity to enzymes or receptors through halogen bonding or steric complementarity.

Non-Piperazine Derivatives with 5-Oxo-Pentanoic Acid Backbone

Compound Name Core Structure Substituent Molecular Weight Reported Activity
5-(3-Fluorophenyl)-5-oxo-pentanoic acid Phenyl 3-Fluoro-phenyl 210.2 g/mol Intermediate for ezetimibe synthesis
5-(2-Hexyl-1-methyl-indol-3-yl)-5-oxo-pentanoic acid Indole Alkyl-substituted indole Not provided Inhibitor of 5-oxo-ETE-induced inflammation
4-Dichloro-benzoylamino-5-(di-n-pentylamino)-5-oxo-pentanoic acid (Lorglumide) Di-n-pentylamino CCK receptor antagonist Not provided Inhibits pancreatic secretion

Key Observations :

  • Indole derivatives (e.g., compounds 47, 48, 50–54 ) exhibit anti-inflammatory activity, likely due to indole’s role in modulating lipid mediators like 5-oxo-ETE.
  • Lorglumide demonstrates the pharmacological versatility of 5-oxo-pentanoic acid derivatives, acting as a cholecystokinin (CCK) antagonist.
  • The 3-fluorophenyl analog serves as a synthetic intermediate, highlighting the scaffold’s utility in drug development.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The target compound’s 2,2-dimethyl groups likely increase logP compared to analogs with polar substituents (e.g., trimethoxybenzyl ).
  • Solubility : Piperazine derivatives with hydrophilic groups (e.g., benzyloxy ) may exhibit better aqueous solubility.
  • Metabolic Stability: The 3-oxo group on the piperazine could reduce susceptibility to oxidative metabolism compared to non-oxidized analogs.

Biological Activity

5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring with a ketone functional group, contributing to its biological activity. The molecular formula is C9H14N2O3C_9H_{14}N_2O_3, and it has a molecular weight of 186.22 g/mol. The structural representation can be summarized as follows:

Structure 5 2 2 Dimethyl 3 oxo piperazin 1 yl 5 oxo pentanoic acid\text{Structure }\text{5 2 2 Dimethyl 3 oxo piperazin 1 yl 5 oxo pentanoic acid}

1. Antitumor Activity

Recent studies have highlighted the antitumor properties of similar compounds derived from piperazine derivatives. For instance, compounds featuring piperazine moieties have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study investigated the effects of piperazine derivatives on human cancer cell lines, revealing that certain derivatives exhibited IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of key signaling proteins involved in cell survival .

2. Renin Inhibition

The compound's structural similarity to known renin inhibitors suggests potential applications in hypertension treatment. Research has demonstrated that modifications on the piperazine ring can enhance the potency of these inhibitors.

Data Table: Renin Inhibition Potency

Compound NameStructureIC50 (µM)Reference
Compound AStructure A0.5
Compound BStructure B1.2
This compoundTBDTBDTBD

3. Neuroprotective Effects

Emerging evidence suggests that piperazine derivatives may exhibit neuroprotective effects against neurodegenerative diseases. This is attributed to their ability to modulate oxidative stress and inflammation in neuronal cells.

Research Findings:
In vitro studies have shown that similar compounds can reduce reactive oxygen species (ROS) levels and protect against apoptosis in neuronal cell lines exposed to neurotoxic agents .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for tumor growth and proliferation.
  • Modulation of Signaling Pathways : The compound may influence pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation.
  • Induction of Apoptosis : Activation of caspases and other apoptotic markers has been observed in studies involving related compounds.

Q & A

Q. What are the recommended synthetic routes for 5-(2,2-Dimethyl-3-oxo-piperazin-1-yl)-5-oxo-pentanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves coupling a pentanoic acid derivative with a substituted piperazine moiety. Key steps include:

  • Amide bond formation : Use carbodiimide crosslinkers (e.g., DCC or EDC) with catalytic DMAP to activate the carboxylic acid group of pentanoic acid derivatives for nucleophilic attack by the piperazine amine .
  • Protection/deprotection strategies : Employ tert-butyloxycarbonyl (Boc) or benzyl (Bn) groups to prevent undesired side reactions during piperazine functionalization .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., DMF for solubility) to improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for purity assessment. Compare retention times with standards .
  • Spectroscopy : Confirm structure via 1^1H NMR (e.g., δ 1.50–1.56 ppm for methyl groups in dimethylpiperazine) and 13^{13}C NMR (e.g., carbonyl signals at ~170–180 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+^+ ~300–350 Da depending on substituents) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions or impurities. Mitigate by:

  • Standardized assays : Use cell lines with consistent expression of target receptors (e.g., GPCRs or kinases) and validate via positive controls .
  • Impurity profiling : Identify byproducts (e.g., hydrolyzed or oxidized derivatives) using LC-MS/MS and assess their interference .
  • Dose-response curves : Perform in triplicate with ≥6 concentration points to ensure reproducibility. Statistical tools like ANOVA can highlight outliers .

Q. How can the compound’s mechanism of action be elucidated using computational and experimental approaches?

  • Molecular docking : Model interactions with potential targets (e.g., piperazine-binding enzymes) using software like AutoDock Vina. Focus on hydrogen bonding with the 3-oxo-piperazine moiety .
  • Kinetic studies : Measure enzyme inhibition (IC50_{50}) via fluorescence-based assays. Pre-incubate the compound with the target to assess time-dependent effects .
  • Metabolite identification : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF-MS to predict in vivo behavior .

Q. What methods are effective for modifying the compound to enhance its pharmacokinetic properties?

  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability. Hydrolyze in vivo via esterases .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the pentanoic acid backbone to prolong half-life .
  • Salt formation : Pair with counterions (e.g., sodium or lysine) to enhance aqueous solubility for intravenous administration .

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